4-Methyl-1-phenylpentan-3-one
Overview
Description
4-Methyl-1-phenylpentan-3-one is an organic compound with the molecular formula C₁₂H₁₆O. It is a ketone characterized by a phenyl group attached to the first carbon of a pentane chain, which also has a methyl group on the fourth carbon. This compound is often used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-phenylpentan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylpentanoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with continuous monitoring of temperature and reactant concentrations. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: 4-Methyl-1-phenylpentanoic acid.
Reduction: 4-Methyl-1-phenylpentanol.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methyl-1-phenylpentan-3-one is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug synthesis and testing.
Industry: Employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-1-phenylpentan-3-one exerts its effects involves interactions with specific molecular targets. For instance, in photochemical reactions, the compound can form biradicals that participate in further chemical transformations. The presence of oxygen can enhance these reactions by trapping the biradicals, leading to higher yields of specific products .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-pentanone: Similar structure but lacks the methyl group on the fourth carbon.
4-Methyl-1-phenylbutan-2-one: Similar but with a shorter carbon chain.
4-Methyl-1-phenylhexan-3-one: Similar but with a longer carbon chain.
Uniqueness
4-Methyl-1-phenylpentan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. The presence of both a phenyl group and a methyl group on the pentane chain allows for a diverse range of chemical transformations and applications .
Properties
IUPAC Name |
4-methyl-1-phenylpentan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATHVLKLWVUSRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068229 | |
Record name | 3-Pentanone, 4-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40463-09-0 | |
Record name | 4-Methyl-1-phenyl-3-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40463-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1-phenylpentan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040463090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentanone, 4-methyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pentanone, 4-methyl-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1-phenylpentan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-1-PHENYLPENTAN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J80Z7D1K94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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